molecular formula C12H27ClO3Si B106755 Tri-tert-butoxychlorosilane CAS No. 18105-64-1

Tri-tert-butoxychlorosilane

Cat. No.: B106755
CAS No.: 18105-64-1
M. Wt: 282.88 g/mol
InChI Key: FVBYRRMYZCJOAC-UHFFFAOYSA-N
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Description

Tri-tert-butoxychlorosilane, also known as TTBOCS, is an organosilicon compound that has a wide range of applications in the scientific and industrial fields. It is a colourless liquid with a boiling point of 39°C and a molecular weight of 265.7 g/mol. In its pure form, it is a volatile liquid with a pleasant smell. The compound has a low toxicity and is not considered to be an environmental hazard.

Scientific Research Applications

1. Key Intermediates in the Sol–Gel Process

Tri-tert-butoxychlorosilane has been studied as a model compound for labile intermediates in the sol–gel process. The controlled condensation of related compounds provides insights into the synthesis of complex silicate structures. This research is significant for materials science, particularly in the development of novel silica-based materials (Beckmann et al., 2003).

2. Formation of Tri-tert-butylsilicon Pseudohalides

This compound reacts with potassium pseudohalides to form tri-tert-butylsilicon pseudo-halides. These compounds are characterized for their potential use in various chemical processes, expanding the understanding of silicon chemistry (Weidenbruch & Pesel, 1978).

3. Formation of [Tri(tert-butoxy)silyl]methylmagnesium Chloride

The reaction of potassium tert-butoxide with chloromethyltrichlorosilane leads to tri(tert-butoxy)chloromethylsilane, which further reacts with magnesium to form [tri(tert-butoxy)silyl]methylmagnesium chloride. This research provides valuable information for the synthesis of organometallic compounds (Bykova et al., 2012).

4. Application in Hydrosilylation of Olefins

This compound has been studied in the context of catalyzing the hydrosilylation of olefins. This research is important in organic synthesis, particularly in the development of new catalytic methods (Eaborn et al., 1971).

5. Development of Novel Silane Coupling Agents

Research on this compound has contributed to the development of new macromolecular silane coupling agents. These agents are significant for surface treatment of inorganic particles and metals, enhancing their compatibility with organic materials (Yamamoto & Ohata, 1996).

Safety and Hazards

Tri-tert-butoxychlorosilane is classified as causing severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing suitable protective clothing, gloves, and eye/face protection, and seeking immediate medical attention in case of ingestion or contact with skin or eyes .

Properties

IUPAC Name

chloro-tris[(2-methylpropan-2-yl)oxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27ClO3Si/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBYRRMYZCJOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](OC(C)(C)C)(OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500022
Record name Tri-tert-butoxy(chloro)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18105-64-1
Record name Tri-tert-butoxy(chloro)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(tert-butoxy)chlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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